2-(2-溴乙基)苯甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

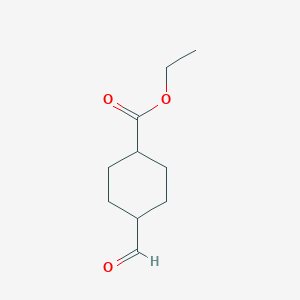

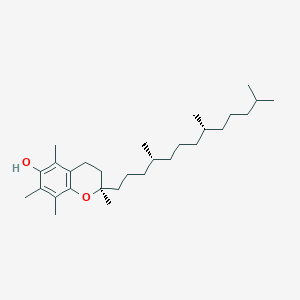

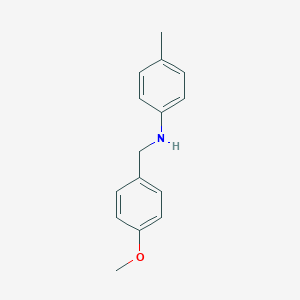

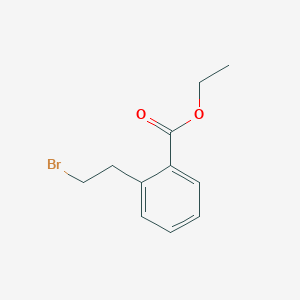

Ethyl 2-(2-Bromoethyl)benzoate is a halobenzoic acid ethyl ester . It is also known by its IUPAC name, ethyl 2-(2-bromoethyl)benzoate .

Synthesis Analysis

The synthesis of Ethyl 2-(2-Bromoethyl)benzoate involves three steps: alkylation, esterification, and alkylation . The process starts with isochroman-1-one and bromine in tetrachloromethane at 20 - 60°C for 19 hours. Then, ethanol is added in tetrachloromethane at 0°C for 1 hour . The residue is purified by silica chromatography, yielding ethyl 2-(2-bromoethyl)benzoate as a pale yellow oil .Molecular Structure Analysis

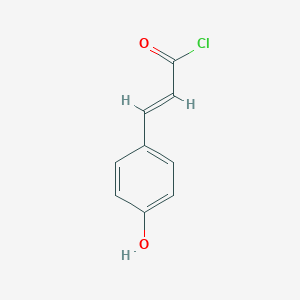

The molecular formula of Ethyl 2-(2-Bromoethyl)benzoate is C11H13BrO2 . The InChI code is 1S/C11H13BrO2/c1-2-14-11(13)10-6-4-3-5-9(10)7-8-12/h3-6H,2,7-8H2,1H3 .Chemical Reactions Analysis

The synthesis of Ethyl 2-(2-Bromoethyl)benzoate involves a reaction with bromine and isochroman-1-one in tetrachloromethane, followed by the addition of ethanol .Physical And Chemical Properties Analysis

Ethyl 2-(2-Bromoethyl)benzoate has a molecular weight of 257.13 . It is a liquid at room temperature . The compound has a refractive index of n20/D 1.544 . Its density is 1.443 g/mL at 25 °C .科学研究应用

有机化学中的合成和应用

2-(2-溴乙基)苯甲酸乙酯因其在有机合成中的用途而受到认可,作为一种多用途的底物和前体,用于开发具有潜在药用价值的各种化合物。类似生物活性前体的合成和应用证明了此类化学物质在发现和生产具有抗真菌、抗高血压、抗癌、抗溃疡、抗精神病和抗病毒特性的新生物活性分子中的重要性。这些化合物在制药工业中对于制备医疗产品至关重要,突出了 2-(2-溴乙基)苯甲酸乙酯在有机合成中的关键作用及其在药用方面的潜力 (Farooq 和 Ngaini,2019 年).

透明质酸酯化中的生物相容性材料

对生物相容性、可降解材料的研究导致了改性天然聚合物的开发,透明质酸衍生物显示出在临床应用中的前景。2-(2-溴乙基)苯甲酸乙酯通过透明质酸羧基的酯化,有助于创造出具有不同生物学特性的新材料。这些衍生物,包括透明质酸乙酯和苄基透明质酸酯,表现出不同的物理化学性质,影响聚合物的稳定性和水合作用。化学酯化的程度显着影响这些材料的生物学特性,提供一系列可以促进或抑制特定细胞类型粘附的聚合物。这种多功能性突出了 2-(2-溴乙基)苯甲酸乙酯衍生物在为各种临床用途开发生物相容性材料方面的潜力 (Campoccia 等人,1998 年).

环境和安全考虑

虽然与 2-(2-溴乙基)苯甲酸乙酯没有直接关系,但类似化合物(如溴代阻燃剂)的环境发生和安全考虑提供了对使用此类化学物质的更广泛影响的背景理解。这些研究强调了持续研究工业中使用的化学物质及其衍生物的发生、环境归宿、毒性和潜在危害的重要性。了解这些化合物的环境和安全方面对于减轻与使用和处置相关的风险至关重要 (Zuiderveen 等人,2020 年).

作用机制

Target of Action

Ethyl 2-(2-Bromoethyl)benzoate is a type of benzoate compound . Benzoate compounds are known to act as local anesthetics . They primarily target the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses .

Mode of Action

Local anesthetics like Ethyl 2-(2-Bromoethyl)benzoate bind to specific parts of the sodium ion channels on the nerve membrane . They affect the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .

Biochemical Pathways

It is known that local anesthetics can reduce the excitability of the membrane and have no effect on the resting potential . This suggests that Ethyl 2-(2-Bromoethyl)benzoate may interfere with the normal function of sodium ion channels, disrupting the flow of sodium ions and thus the transmission of nerve impulses.

Pharmacokinetics

It is known that the compound is used as a local anesthetic, suggesting that it is likely to be administered topically and absorbed through the skin

Result of Action

The primary result of Ethyl 2-(2-Bromoethyl)benzoate’s action is local anesthesia . By blocking the conduction of nerve impulses, it causes a temporary loss of sensation in the area where it is applied. This makes it useful for procedures that require local anesthesia, such as minor surgical operations .

Action Environment

The action of Ethyl 2-(2-Bromoethyl)benzoate can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is recommended to be stored in a refrigerated environment . Additionally, the compound’s solubility in water suggests that it may spread in water systems , potentially affecting its distribution and action

安全和危害

Ethyl 2-(2-Bromoethyl)benzoate is classified as a skin irritant (Category 2), an eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should also be avoided . In case of contact, wash with plenty of water and seek medical attention if necessary .

未来方向

While specific future directions for Ethyl 2-(2-Bromoethyl)benzoate are not mentioned in the search results, benzoate compounds have been studied for their potential use as local anesthetics . This suggests that Ethyl 2-(2-Bromoethyl)benzoate could potentially be explored in this context in future research.

生化分析

Biochemical Properties

It is known that it has a molecular weight of 257.13 and a molecular formula of C11H13BrO2

Molecular Mechanism

It is known that it can participate in free radical reactions

Temporal Effects in Laboratory Settings

It is known that it should be stored at refrigerated temperatures

属性

IUPAC Name |

ethyl 2-(2-bromoethyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-2-14-11(13)10-6-4-3-5-9(10)7-8-12/h3-6H,2,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABAWHAYBJQQBGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1CCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(+)-2-Isobutyryl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B171823.png)

![(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B171824.png)